molecular formula C11H16N2O2S B8569263 4-(Pyrrolidin-3-ylamino)phenyl methyl sulfone

4-(Pyrrolidin-3-ylamino)phenyl methyl sulfone

Cat. No. B8569263
M. Wt: 240.32 g/mol
InChI Key: CUQJXJUWDDECAS-UHFFFAOYSA-N
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Patent
US07071177B2

Procedure details

To 500 mg (2.87 mmol) 4-fluorophenyl methyl sulfone dissolved in 4 mL DMF was added 247 mg (2.87 mmol) 3-aminopyrrolidine followed by 793 mg (5.74 mmol) potassium carbonate. The mixture was heated to 70° C. and stirred for 48 h. Upon cooling to room temperature, the mixture was partitioned between EtOAc and water, dried over MgSO4 and concentrated to provide 708 mg of 4-(pyrrolidin-3-ylamino)phenyl methyl sulfone, pure by 1H NMR.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[NH2:12][CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:12][CH:13]2[CH2:17][CH2:16][NH:15][CH2:14]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)F
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
247 mg
Type
reactant
Smiles
NC1CNCC1
Step Three
Name
Quantity
793 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)NC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 708 mg
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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